Carbamic acid, 2,4-dichlorophenyl-, pyrrolidinyl ester
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Overview
Description
Carbamic acid, 2,4-dichlorophenyl-, pyrrolidinyl ester is a chemical compound with the molecular formula C11H12Cl2N2O2. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a carbamic acid group, a 2,4-dichlorophenyl group, and a pyrrolidinyl ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, 2,4-dichlorophenyl-, pyrrolidinyl ester typically involves the reaction of 2,4-dichlorophenyl isocyanate with pyrrolidine. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The process may involve the use of solvents such as dichloromethane or toluene and may require the presence of a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction conditions are optimized for maximum yield and purity. The production process is designed to be efficient and cost-effective, ensuring the availability of the compound for various applications.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, 2,4-dichlorophenyl-, pyrrolidinyl ester undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Carbamic acid, 2,4-dichlorophenyl-, pyrrolidinyl ester has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: The compound is used in the production of agrochemicals, pharmaceuticals, and other industrial products.
Mechanism of Action
The mechanism of action of carbamic acid, 2,4-dichlorophenyl-, pyrrolidinyl ester involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Carbamic acid, dimethyl-, 2,4-dichlorophenyl ester
- Carbamic acid, diethyl-, 2,4-dichlorophenyl ester
- Carbamic acid, (2,4-dichlorophenyl)-, phenyl ester
Uniqueness
Carbamic acid, 2,4-dichlorophenyl-, pyrrolidinyl ester is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of the 2,4-dichlorophenyl group and the pyrrolidinyl ester group makes it particularly interesting for various applications, setting it apart from other similar compounds.
Properties
CAS No. |
69766-74-1 |
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Molecular Formula |
C11H12Cl2N2O2 |
Molecular Weight |
275.13 g/mol |
IUPAC Name |
pyrrolidin-1-yl N-(2,4-dichlorophenyl)carbamate |
InChI |
InChI=1S/C11H12Cl2N2O2/c12-8-3-4-10(9(13)7-8)14-11(16)17-15-5-1-2-6-15/h3-4,7H,1-2,5-6H2,(H,14,16) |
InChI Key |
FLHDOVJPDYHPPV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)OC(=O)NC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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